molecular formula C18H22O2 B12544400 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene CAS No. 674336-48-2

1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene

Cat. No.: B12544400
CAS No.: 674336-48-2
M. Wt: 270.4 g/mol
InChI Key: SZNXPYMNYFUDOT-UHFFFAOYSA-N
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Description

1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 . It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2-methylpropane-1,3-diyl group with oxymethylene linkages. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds through the formation of oxymethylene linkages, resulting in the desired compound. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, Halogenated compounds

Scientific Research Applications

1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The oxymethylene linkages and benzene rings play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1-Methyl-1,3-propanediyl)bisbenzene
  • 1,1’-(3-Methyl-1-propene-1,3-diyl)bisbenzene
  • 2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborolane)

Uniqueness

1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is unique due to its specific oxymethylene linkages and the presence of a 2-methylpropane-1,3-diyl group. These structural features confer distinct chemical and physical properties, making it different from other similar compounds.

Properties

CAS No.

674336-48-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(2-methyl-3-phenylmethoxypropoxy)methylbenzene

InChI

InChI=1S/C18H22O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3

InChI Key

SZNXPYMNYFUDOT-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)COCC2=CC=CC=C2

Origin of Product

United States

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